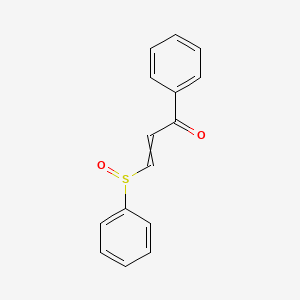
3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one is an organic compound that features a benzenesulfinyl group attached to a phenylprop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one typically involves the reaction of benzenesulfinyl chloride with a suitable enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the enone moiety can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzenesulfinyl derivatives.
Aplicaciones Científicas De Investigación
3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The enone moiety can also participate in Michael addition reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
- 3-(Benzenesulfonyl)-1-phenylprop-2-en-1-one
- 3-(Phenylsulfinyl)-1-phenylprop-2-en-1-one
- 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-ol
Comparison: 3-(Benzenesulfinyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the benzenesulfinyl and enone functionalities, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and biological studies.
Propiedades
Número CAS |
66287-01-2 |
|---|---|
Fórmula molecular |
C15H12O2S |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2S/c16-15(13-7-3-1-4-8-13)11-12-18(17)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
VRMXHBKBIKTYGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



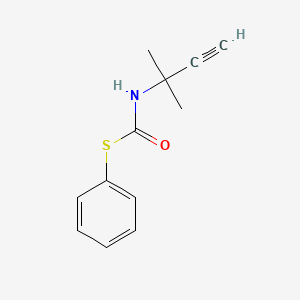
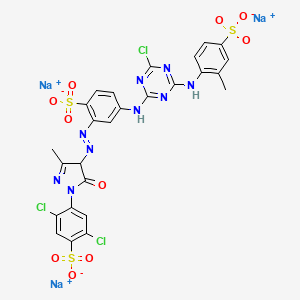

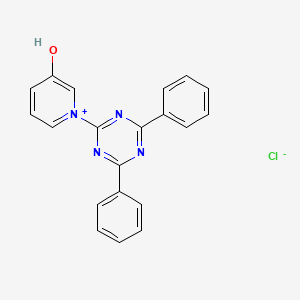

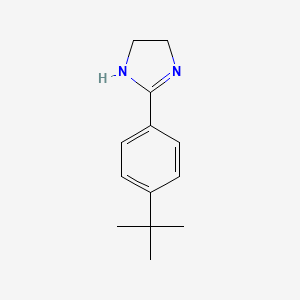
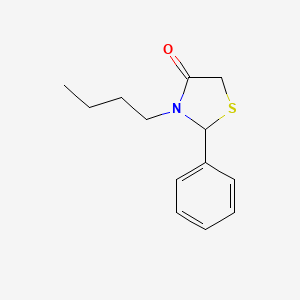

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)

![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)


